![molecular formula C16H28N2O3S B2897944 N-[(4-Morpholin-4-ylthian-4-yl)methyl]oxane-4-carboxamide CAS No. 2380169-38-8](/img/structure/B2897944.png)
N-[(4-Morpholin-4-ylthian-4-yl)methyl]oxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Morpholin-4-ylthian-4-yl)methyl]oxane-4-carboxamide, commonly known as Mocetinostat, is a potent and selective inhibitor of histone deacetylases (HDACs). It is a small molecule that has shown promising results in preclinical and clinical studies as an anti-cancer agent.
Mechanism of Action
Mocetinostat inhibits N-[(4-Morpholin-4-ylthian-4-yl)methyl]oxane-4-carboxamide, which are enzymes that remove acetyl groups from histone proteins. This results in the repression of gene expression and can lead to the development of cancer. Mocetinostat blocks the activity of this compound, leading to an increase in acetylation of histone proteins and the activation of tumor suppressor genes.
Biochemical and Physiological Effects:
Mocetinostat has been shown to induce apoptosis and cell cycle arrest in cancer cells. It also inhibits angiogenesis, which is the development of new blood vessels that supply nutrients to cancer cells. Mocetinostat has been shown to have a low toxicity profile and is well-tolerated in clinical trials.
Advantages and Limitations for Lab Experiments
Mocetinostat is a potent and selective inhibitor of N-[(4-Morpholin-4-ylthian-4-yl)methyl]oxane-4-carboxamide, making it a valuable tool for studying epigenetic regulation of gene expression. However, it is important to note that Mocetinostat has limitations in terms of its specificity for this compound and its potential off-target effects.
Future Directions
Future research on Mocetinostat should focus on identifying biomarkers that can predict response to treatment, as well as developing combination therapies that can enhance its anti-cancer activity. Additionally, further studies are needed to investigate the potential of Mocetinostat in the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases.
In conclusion, Mocetinostat is a promising anti-cancer agent that has shown efficacy in preclinical and clinical trials. Its mechanism of action involves the inhibition of N-[(4-Morpholin-4-ylthian-4-yl)methyl]oxane-4-carboxamide, leading to the activation of tumor suppressor genes. Future research should focus on identifying biomarkers and developing combination therapies to enhance its anti-cancer activity, as well as investigating its potential in the treatment of other diseases.
Synthesis Methods
The synthesis of Mocetinostat involves a series of chemical reactions, starting with the reaction between 4-(4-morpholinyl)thiophenol and 4-bromo-2-fluorobenzonitrile to form 4-(4-morpholinyl)thiophen-2-yl)(2-fluorophenyl)methanone. This intermediate product is then reacted with N-hydroxysuccinimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride to form N-[(4-morpholin-4-ylthian-4-yl)methyl]oxane-4-carboxamide.
Scientific Research Applications
Mocetinostat has been extensively studied in preclinical and clinical trials as a potential anti-cancer agent. It has shown promising results in the treatment of various types of cancers, including lymphoma, leukemia, and solid tumors. Mocetinostat has been shown to induce apoptosis, cell cycle arrest, and inhibit angiogenesis in cancer cells.
properties
IUPAC Name |
N-[(4-morpholin-4-ylthian-4-yl)methyl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3S/c19-15(14-1-7-20-8-2-14)17-13-16(3-11-22-12-4-16)18-5-9-21-10-6-18/h14H,1-13H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLODAPVTPVCLDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCC2(CCSCC2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.